1-(2,5-difluorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
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Overview
Description
1-(2,5-difluorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound characterized by the presence of difluorophenyl and methylphenyl groups attached to a pyrrolidinyl urea core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-difluorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common method includes the reaction of 2,5-difluoroaniline with isocyanate derivatives to form the urea linkage. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-difluorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2,5-difluorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,5-difluorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to active sites of enzymes, altering their activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **1-(2,5-difluorophenyl)ethyl][(4-methylphenyl)methyl]amine
- **1,1’-Biphenyl, 4-(2,2-difluoroethenyl)-
Uniqueness
1-(2,5-difluorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is unique due to its specific structural features, such as the combination of difluorophenyl and methylphenyl groups with a pyrrolidinyl urea core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2/c1-11-2-5-14(6-3-11)23-10-13(9-17(23)24)21-18(25)22-16-8-12(19)4-7-15(16)20/h2-8,13H,9-10H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIIFCKDPJEYFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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